2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a chloro, hydroxy, and methyl group, as well as an acetamide moiety linked to a furan ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions.
Introduction of Substituents: The chloro, hydroxy, and methyl groups are introduced through selective halogenation, hydroxylation, and methylation reactions, respectively.
Acetamide Formation: The acetamide moiety is introduced by reacting the chromen-2-one derivative with an appropriate amine, such as furan-2-ylmethylamine, under suitable conditions.
Final Coupling: The final step involves coupling the acetamide derivative with the furan ring, typically using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity.
Chemical Reactions Analysis
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include oxidizing agents (PCC, KMnO4), reducing agents (NaBH4, LiAlH4), nucleophiles (amines, thiols), and hydrolyzing agents (HCl, NaOH).
Scientific Research Applications
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
DNA Intercalation: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Receptor Binding: It may bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can be compared with other similar compounds, such as:
6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester: This compound shares structural similarities but differs in the presence of a thieno[2,3-e]-1,2-thiazine core.
6-Methylcoumarin: This compound has a similar chromen-2-one core but lacks the chloro, hydroxy, and acetamide substituents.
7-Methylcoumarin: Similar to 6-methylcoumarin, this compound has a methyl group at a different position on the chromen-2-one core.
The uniqueness of 2-(6-CHLORO-7-HYDROXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE lies in its specific substitution pattern and the presence of both the acetamide and furan moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H14ClNO5 |
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Molecular Weight |
347.7 g/mol |
IUPAC Name |
2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H14ClNO5/c1-9-11-5-13(18)14(20)7-15(11)24-17(22)12(9)6-16(21)19-8-10-3-2-4-23-10/h2-5,7,20H,6,8H2,1H3,(H,19,21) |
InChI Key |
QIMKGWLWIMPDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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